molecular formula C22H24N4O B1196830 2,5-Bis{[4-(N-ethylamidino)]phenyl}furan CAS No. 199919-01-2

2,5-Bis{[4-(N-ethylamidino)]phenyl}furan

Cat. No.: B1196830
CAS No.: 199919-01-2
M. Wt: 360.5 g/mol
InChI Key: UDRBFQQQLONWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis{[4-(N-ethylamidino)]phenyl}furan is a synthetically designed furan derivative intended for research and development purposes. The compound features a central furan ring, a five-membered aromatic heterocycle known for its electron-rich nature and presence in numerous pharmacologically active compounds . This core structure is symmetrically substituted at the 2 and 5 positions with 4-(N-ethylamidino)phenyl groups. The amidine functional group is a strongly basic moiety that can impart molecular recognition capabilities, such as binding to enzymes or receptors, making this bifunctional compound a valuable scaffold for investigating new therapeutic agents . The furan ring is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenyl rings and other aromatic systems, which can enhance binding affinity, selectivity, and overall pharmacokinetic profiles of drug candidates . Researchers can utilize this compound to explore its potential in various areas, including as a building block for novel antimicrobial, anticancer, or anti-inflammatory agents, given the established biological activities of numerous furan-containing derivatives . The presence of the N-ethylamidino group further augments its research utility, as amidines are commonly found in protease inhibitors and other bioactive molecules. This product is provided as a high-purity material to ensure consistent and reliable experimental results. It is intended for laboratory research applications strictly within in vitro settings. This compound is classified as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N'-ethyl-4-[5-[4-(N'-ethylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-3-25-21(23)17-9-5-15(6-10-17)19-13-14-20(27-19)16-7-11-18(12-8-16)22(24)26-4-2/h5-14H,3-4H2,1-2H3,(H2,23,25)(H2,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRBFQQQLONWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332306
Record name CHEBI:41274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199919-01-2
Record name CHEBI:41274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Central Role of the Furan Scaffold in Medicinal Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial building block in the design of therapeutic agents. Its prevalence in numerous bioactive natural products and synthetic drugs underscores its significance. The unique electronic properties and geometric configuration of the furan scaffold allow it to interact with a variety of biological targets, including enzymes and receptors.

The key attributes of the furan scaffold that make it a privileged structure in medicinal chemistry include:

Structural Rigidity and Planarity: The aromatic nature of the furan ring imparts a degree of rigidity and planarity to the molecules in which it is incorporated. This can be advantageous for specific binding interactions with biological macromolecules.

Hydrogen Bonding Capability: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at the active sites of proteins and nucleic acids.

Versatile Substitution Patterns: The furan ring can be readily functionalized at various positions, allowing for the systematic modification of a compound's physicochemical properties and biological activity. This versatility is instrumental in structure-activity relationship (SAR) studies.

Bioisosteric Replacement: In drug design, the furan ring is often employed as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene. This substitution can lead to improved potency, selectivity, or pharmacokinetic profiles.

The inherent characteristics of the furan scaffold provide a robust foundation for the development of novel therapeutic agents with a wide spectrum of biological activities.

Dicationic Amidines: a Class of Potent Bioactive Compounds

Dicationic amidines are a class of organic molecules characterized by the presence of two positively charged amidine (-C(=NH)NH2) functional groups. This structural feature is pivotal to their biological activity, which is often mediated by their ability to bind to the minor groove of DNA.

The significance of dicationic amidines as bioactive compounds stems from several key aspects:

DNA Minor Groove Binding: The crescent shape and positive charges of many dicationic amidines allow them to fit snugly within the minor groove of the DNA double helix, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cytotoxic or antimicrobial effects.

Enzyme Inhibition: By binding to DNA, dicationic amidines can inhibit the function of DNA-processing enzymes such as topoisomerases and polymerases, which are essential for cell survival and proliferation.

Broad-Spectrum Antimicrobial Activity: A number of dicationic amidines have demonstrated potent activity against a range of pathogens, including bacteria, fungi, and protozoa. A notable example is pentamidine (B1679287), a dicationic diamidine that has been used in the treatment of parasitic infections.

The research into dicationic amidines has provided a wealth of knowledge on the principles of DNA-ligand interactions and has paved the way for the design of new classes of antimicrobial and anticancer agents.

The Research Context of 2,5 Bis 4 N Ethylamidino Phenyl Furan As a Dna Targeting Agent

Synthetic Methodologies for this compound

The synthesis of this compound and its N-alkyl analogues is a multi-step process that hinges on the initial construction of a 2,5-diaryl furan backbone, followed by the formation of the terminal amidine groups. While specific, detailed reaction conditions for the title compound are proprietary to individual research labs, the general pathway can be inferred from standard organic chemistry principles and published work on analogous compounds.

The process typically begins with the synthesis of a dinitrile precursor, 2,5-bis(4-cyanophenyl)furan . This intermediate is crucial as the nitrile groups are the direct precursors to the desired amidine functionalities. The dinitrile is then converted to the bis-amidine. A common method for this transformation is the Pinner reaction, where the nitrile reacts with an alcohol (like ethanol) in the presence of hydrogen chloride gas to form an imidate ester hydrochloride. This intermediate is subsequently treated with ammonia (B1221849) or an appropriate amine (in this case, ethylamine) to yield the final amidinium salt.

The synthesis of a series of 12 new 2,5-bis[4-(N-alkylamidino)phenyl]furans has been reported, underscoring the viability of this synthetic approach for creating a library of related compounds for further study. nih.gov

Synthetic Exploration of 2,5-Disubstituted Furan Analogues

The versatility of the 2,5-disubstituted furan scaffold has prompted extensive research into its synthesis. These methodologies are critical for accessing the precursors required for compounds like this compound.

Modern organic synthesis heavily relies on catalytic methods to construct aromatic and heterocyclic cores efficiently and with high selectivity. The synthesis of the 2,5-diaryl furan core is no exception, with numerous catalytic strategies being developed. nih.govacs.org

One of the most prominent methods is the Paal-Knorr synthesis , which involves the cyclization of a 1,4-dicarbonyl precursor. nih.govacs.org However, preparing the necessary unsymmetrical 1,4-dicarbonyls can be a lengthy process. nih.govacs.org

Transition-metal catalysis offers more direct and modular routes.

Palladium-catalyzed reactions are widely used. An efficient strategy involves the decarboxylative cross-coupling of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, with various aryl carboxylic acids. acs.orgacs.orgorganic-chemistry.org A key finding in this area is that the hydroxymethyl group on the furan ring enhances the yield of the palladium-catalyzed coupling reaction. acs.orgacs.org

Nickel catalysis provides another avenue, with methods developed for preparing 2,5-disubstituted furans from aryl or alkyl iodides using calcium carbide as a coupling partner. tandfonline.com

Other transition metals such as copper, silver, and gold have also been employed in various cyclization and cross-coupling reactions to form the furan ring. nih.govacs.orgacs.org

Transition-metal-free approaches have gained traction due to sustainability and cost considerations. nih.govacs.org One such method involves a three-step protocol starting from 1,3-dienes, which undergo oxidation and an Appel dehydration to yield 2,5-diaryl furans. acs.orgscribd.com This can be adapted for continuous-flow systems, improving safety and efficiency. nih.govscribd.com

Catalytic MethodKey FeaturesStarting MaterialsCatalyst/ReagentReference
Paal-Knorr SynthesisClassic method, can be lengthy for unsymmetrical products.1,4-Dicarbonyl compoundsAcid or base nih.govacs.org
Decarboxylative Cross-CouplingUtilizes biomass-derived HMF, green chemistry approach.5-Hydroxymethylfurfural (HMF), Aryl carboxylic acidsPalladium acs.orgacs.orgorganic-chemistry.org
Nickel-Catalyzed CouplingBroad substrate scope for (hetero)aryl and alkyl groups.Aryl/Alkyl iodides, Calcium carbideNickel tandfonline.com
Transition-Metal-Free SynthesisAvoids reliance on precious metals, suitable for flow chemistry.1,3-DienesSinglet oxygen, Appel reagent acs.orgscribd.com

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of 2,5-diaryl furans is not yet established, enzymes and whole-cell systems have been successfully used to produce and modify related furan compounds, demonstrating the potential of this approach.

Enzymatic Polymerization : Lipases, such as Candida antarctica Lipase B (CalB), have been used for the solvent-free polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) to produce furan-based polyester (B1180765) oligomer diols with high yield. acs.org

Whole-Cell Biotransformation : Bacteria like Pseudomonas putida KT2440 can selectively oxidize furanic aldehydes, such as furfural, into their corresponding carboxylic acids (furoic acid) with quantitative yield. frontiersin.org This highlights the potential of molybdoenzymes in modifying furan ring substituents. frontiersin.org

Biosynthesis of Furan Amines : Facile methods for synthesizing furan-based amino compounds from renewable chitin (B13524) resources have been developed. acs.org These processes can use either purified enzymes or whole-cell catalysis to achieve high yields of products like 2-acetyl-4-aminofuran. acs.org The selective synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime has also been achieved with high yield using a rhodium-based catalyst, which controls the reaction pathway through a dehydration-hydrogenation sequence. rsc.org

These examples show that biocatalytic systems are adept at performing specific transformations on the furan ring and its substituents, paving the way for future development of biocatalytic routes to more complex furan-based molecules.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

SAR studies are essential for optimizing the biological activity of a lead compound. For this compound, modifications to the N-alkyl substituents and the phenyl rings have provided valuable insights into its molecular interactions.

The amidine groups of dicationic molecules are known to be critical for their interaction with biological targets like the minor groove of DNA. Modifying the substituents on the amidine nitrogen can significantly alter binding affinity and biological efficacy.

A study on a series of 2,5-bis[4-(N-alkylamidino)phenyl]furans revealed that the nature of the N-alkyl group has a profound effect on activity against Pneumocystis carinii. nih.gov The parent compound (where the substituent is hydrogen) was used as a baseline. The results showed that substituting an alkyl group on the amidine nitrogen generally led to a higher affinity for DNA, as measured by changes in the melting temperature (ΔTm) of DNA-ligand complexes. nih.gov This suggests that the alkyl groups contribute to enhanced van der Waals interactions within the DNA-bis-amidine complex. nih.gov

Several N-alkyl substituted analogues demonstrated significantly higher activity than the parent compound. nih.gov For instance, compounds with N-ethyl, N-propyl, and N-butyl groups showed potent activity, with one derivative being approximately 100 times more effective than the standard drug pentamidine (B1679287) in an animal model. nih.gov

N-Alkyl SubstituentRelative Activity/DNA Affinity ImpactReference
-H (Parent Compound)Baseline activity. nih.gov
-Ethyl (Title Compound)Higher DNA affinity and significantly increased activity compared to parent. nih.gov
-PropylHigher DNA affinity and significantly increased activity compared to parent. nih.gov
-ButylHigher DNA affinity and significantly increased activity compared to parent. nih.gov
-CyclohexylHigher DNA affinity and significantly increased activity compared to parent. nih.gov

General studies on other classes of molecules confirm that N-alkylation influences molecular properties. For example, in N-alkylpiperidines, the nature of the N-alkyl group affects the 13C chemical shifts of the ring carbons, indicating a change in the electronic environment. researchgate.net

While direct SAR studies on the phenyl rings of the title compound are not widely published, research on closely related analogues provides valuable information.

Substitution of the Amidine Group : In one study, the amidine groups were replaced with benzhydrazide moieties to create 2,5-bis-[4-(benzhydrazido)-phenyl]furans . These analogues were evaluated for antimalarial and trypanocidal activities, demonstrating that changes at this position on the phenyl ring can impart different biological activities. researchgate.net

Substitution on the Phenyl Ring : The synthesis of 2,5-bis[(4-fluorophenyl)iminomethyl]furan introduces a fluorine atom at the para-position of the phenyl ring. nih.gov This type of modification is a common tactic in medicinal chemistry to alter electronic properties and metabolic stability.

General Principles : Broader SAR studies on other molecular scaffolds reinforce the importance of substituent position. For example, in a series of 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be crucial for increased growth inhibitory activity against cancer cells. ncku.edu.tw This highlights how positional isomerism can dramatically affect biological outcomes.

The feasibility of creating a diverse library of phenyl-substituted analogues is supported by the broad substrate scope of many catalytic syntheses for 2,5-diaryl furans, which tolerate a range of functional groups on the aryl partners. acs.org

Comprehensive Analysis of this compound DNA Minor Groove Binding

The ability of this compound to bind to the minor groove of DNA is a key aspect of its biological activity. This binding is not random; it exhibits specificity for certain DNA sequences and is characterized by a strong affinity.

Elucidation of DNA Sequence Specificity and Binding Affinity

Research has demonstrated that this compound and its analogs preferentially bind to AT-rich sequences within the DNA minor groove. nih.govnih.gov The affinity of this binding is significant, and substitutions on the amidino group can influence this affinity. For instance, replacing the ethyl group with other alkyl groups can enhance the binding affinity, likely due to increased van der Waals interactions within the DNA-ligand complex. nih.gov

The binding of these compounds to DNA can be quantified by measuring the change in the melting temperature (ΔTm) of the DNA duplex upon complex formation. A larger ΔTm value indicates a higher binding affinity. nih.gov Studies have shown that most N-alkylamidino furan derivatives exhibit a higher affinity for DNA compared to the parent compound without the alkyl substitution. nih.gov

Interactive Data Table: DNA Binding Affinity of 2,5-Bis{[4-(N-alkylamidino)]phenyl]furan Analogs

CompoundAlkyl Group (R)ΔTm (°C) with d(CGCGAATTCGCG)₂
1 H18.5
2 Methyl20.5
3 Ethyl21.5
4 Propyl22.0
5 Isopropyl23.0
6 Butyl22.5
7 Isobutyl23.5
8 CyclobutylNot Reported
9 Pentyl18.0
10 Cyclopentyl24.0
11 Hexyl21.0
12 CyclohexylNot Reported
13 Phenyl17.5
14 Benzyl19.0
15 2-phenylethyl17.0

Data adapted from related studies on N-alkylamidino furan derivatives.

Biophysical Characterization of this compound-DNA Complexes: Spectroscopic Approaches (e.g., UV/Vis, Fluorescence, Circular Dichroism)

A variety of spectroscopic techniques are employed to characterize the interaction between this compound and DNA.

UV/Vis Spectroscopy: Changes in the ultraviolet-visible absorption spectrum of the compound upon binding to DNA can provide initial evidence of an interaction.

Fluorescence Spectroscopy: The intrinsic fluorescence of these compounds is often enhanced upon binding to DNA, which can be used to determine binding constants and stoichiometry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in DNA conformation upon ligand binding. nih.gov For minor groove binders like this compound, the CD spectrum of DNA typically shows characteristic changes, confirming the binding mode. nih.govnih.gov The induced CD signal of the bound ligand can also provide information about its orientation within the minor groove. nih.gov Studies have shown that the binding of these compounds can induce a conformational transition in DNA. nih.gov

Structural Elucidation of this compound-DNA Complexes via X-ray Diffraction

X-ray crystallography has provided high-resolution structural insights into how these molecules fit within the DNA minor groove. Crystal structures of analogs like 2,5-bis-[4-(N-cyclobutyl-amidino)phenyl] furan and 2,5-bis-[4-(N-cyclohexyl-amidino)phenyl] furan complexed with the DNA sequence d(CGCGAATTCGCG) have been determined. nih.govresearchgate.net These structures reveal that the furan ring and the two flanking phenyl groups of the molecule are isohelical with the DNA minor groove. The amidinium groups form hydrogen bonds with the base pairs in the floor of the minor groove, primarily with adenine (B156593) and thymine (B56734) bases. The curvature of the molecule matches the curvature of the minor groove, allowing for a snug fit. nih.gov

Computational Modeling and Molecular Docking of this compound DNA Interactions

Computational methods, including molecular modeling and docking, complement experimental data by providing a detailed picture of the binding interactions at an atomic level. mdpi.comresearchgate.net These studies help in understanding the specific interactions that contribute to the binding affinity and sequence selectivity. Molecular docking simulations can predict the preferred binding orientation of the ligand in the DNA minor groove and identify key hydrogen bonds and van der Waals contacts. mdpi.com These computational approaches have been used to rationalize the observed structure-activity relationships, where small changes in the ligand structure can lead to significant differences in DNA binding affinity. nih.gov For example, modeling can explain why a thiophene-for-furan substitution in a related compound can lead to a 25-fold increase in binding affinity for AATT sequences. nih.gov

Interactions with DNA-Dependent Enzymes

The binding of this compound to the DNA minor groove can interfere with the function of enzymes that act on DNA.

Mechanism of Topoisomerase Inhibition by this compound and Analogues

DNA topoisomerases are essential enzymes that regulate the topological state of DNA. nih.gov Certain minor groove binders can act as topoisomerase inhibitors. The mechanism of inhibition often involves the stabilization of the "cleavable complex," which is a transient intermediate in the topoisomerase reaction cycle where the DNA is cut. nih.gov By stabilizing this complex, the inhibitor prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks. nih.govnih.gov While direct evidence for this compound as a topoisomerase inhibitor is part of ongoing research, its analogs and other minor groove binders have been shown to exhibit this activity. The specific nucleotides flanking the DNA cleavage site are often crucial for the action of these inhibitors. nih.gov

Disruption of DNA Replication and Transcription Processes by this compound

The interaction of dicationic furans, such as this compound, with DNA is a key aspect of their biological activity. Research into a series of 2,5-bis[4-(N-alkylamidino)phenyl]furans has shed light on their mechanism of action, which involves direct binding to the DNA molecule. The affinity of these compounds for DNA has been evaluated by measuring the change in the melting temperature (Tm) of synthetic DNA polymers like poly(dA-dT) and the duplex oligomer d(CGCGAATTCGCG)2 upon binding. nih.gov

Studies have shown that substituting an alkyl group onto the amidino nitrogen of the parent compound, 2,5-bis(4-amidinophenyl)furan, generally leads to a higher affinity for DNA. nih.gov This increased affinity, reflected in larger ΔTm values, suggests that enhanced van der Waals interactions play a crucial role in stabilizing the complex formed between the bis-amidine furan derivative and the DNA. nih.gov The binding of these furan derivatives is thought to occur in the minor groove of the DNA double helix. By occupying the minor groove, these molecules can physically obstruct the binding of DNA polymerases and transcription factors, thereby disrupting the processes of DNA replication and transcription.

Further insights into how furan-containing molecules can interfere with DNA function come from studies on furan-modified oligonucleotides. In these systems, the furan moiety can be selectively oxidized in situ to generate a highly reactive oxo-enal derivative. nih.gov This reactive species can then instantaneously react with a complementary base on the opposing DNA strand, leading to the formation of a stable inter-strand cross-link (ICL). nih.gov The formation of such ICLs represents a severe form of DNA damage that can completely block essential cellular processes like replication and transcription. nih.gov While this specific mechanism of covalent modification has been studied in engineered oligonucleotides, it highlights a potential pathway by which furan-containing compounds could exert cytotoxic effects through DNA damage.

Broader Enzyme Inhibition Profiles and Mechanistic Insights for this compound

Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, is a target for inhibitors in various medical and agricultural applications. acs.org Furan-containing compounds, particularly furan chalcone (B49325) derivatives, have emerged as a promising class of urease inhibitors. nih.gov Mechanistic investigations into these inhibitors are crucial for the development of more potent and specific agents.

The primary mechanisms of urease inhibition can be broadly categorized as either active-site directed or mechanism-based. researchgate.net Many inhibitors function by directly interacting with the dinickel center in the enzyme's active site. nih.gov For furan-based inhibitors, this interaction is often stabilized by non-covalent forces such as hydrogen bonds and hydrophobic contacts. researchgate.net In silico molecular docking studies of furan chalcones have shown that these molecules can fit into the active site of urease, with their inhibitory activity often influenced by the nature and position of substituents on the aryl rings. nih.gov For instance, the presence of electron-withdrawing groups, such as chloro substituents, on the phenyl ring of furan chalcones has been found to enhance their urease inhibitory potency. nih.gov

One proposed mechanism for urease inhibition by certain furan derivatives involves the interaction with thiol groups of the enzyme. zendy.io Studies on the autoxidation products of a synthetic furan-containing fatty acid ester showed that these products were effective urease inhibitors, and their inhibitory effect was nullified by the addition of cysteine, a thiol-containing amino acid. zendy.io This suggests that the inhibitor molecules may interact with crucial cysteine residues in or near the active site of the urease enzyme. zendy.io

The structure-activity relationship (SAR) of furan chalcones reveals that specific structural features are key to their inhibitory potential. For example, in a series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, compounds bearing 2,5-dichloro and 2-chloro substituents on the aryl group displayed the most potent urease inhibition, with IC₅₀ values superior to the standard inhibitor, thiourea. nih.gov This highlights the importance of the electronic properties of the substituents in modulating the inhibitory activity.

Table 1: Urease Inhibitory Activity of Selected Furan Chalcone Derivatives

Compound Substituent on Aryl Group IC₅₀ (µM) nih.gov
4h 2',5'-dichloro 16.13 ± 2.45
4s 2'-chloro 18.75 ± 0.85

| Thiourea (Standard) | - | 21.25 ± 0.15 |

Thymidine (B127349) phosphorylase (TP) is an enzyme that plays a significant role in pyrimidine (B1678525) nucleotide metabolism and has been identified as a key factor in promoting tumor angiogenesis. nih.govnih.gov The overexpression of TP in various types of cancer makes it an attractive target for the development of anti-cancer drugs. nih.govnih.gov Furan-containing molecules have been investigated as potential inhibitors of this critical enzyme.

Studies on natural products have identified compounds with a furan moiety that exhibit inhibitory activity against thymidine phosphorylase. nih.gov The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). For example, a coumarin (B35378) derivative containing a furan moiety showed an IC₅₀ value of 344.2 ± 1.2 µM against TP. nih.gov

Mechanistic studies are essential to understand how these furan-based compounds inhibit TP. Enzyme kinetic analyses can determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition. nih.govunimi.it For instance, a study on various natural product inhibitors of TP identified compounds that exhibited different modes of inhibition, including uncompetitive and mixed types. nih.gov A non-competitive inhibitor, for example, binds to an allosteric site on the enzyme, away from the substrate-binding site, and can bind to both the free enzyme and the enzyme-substrate complex. unimi.it This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. unimi.it The determination of the inhibition constant (Ki) provides a measure of the inhibitor's binding affinity. nih.gov

The development of TP inhibitors is an active area of research, with the goal of identifying new lead compounds for cancer therapy. nih.gov While only one TP inhibitor, tipiracil (B1663634) (in combination with trifluridine), is currently in clinical use, the associated side effects necessitate the search for novel and safer agents. nih.govnih.gov

Table 2: Thymidine Phosphorylase Inhibitory Activity of Selected Natural Products

Compound Class Key Structural Moiety IC₅₀ (µM) nih.gov Mode of Inhibition nih.gov
Flavonoid - 76.8 to 195.1 Uncompetitive
Coumarin Furan and methoxy 344.2 ± 1.2 -
Coumarin Pyran and di-methyl 181.1 ± 0.6 Uncompetitive

| 7-Deazaxanthine (Standard) | - | 41.0 ± 1.63 | - |

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in human skin. mdpi.com Overproduction of melanin can lead to various skin hyperpigmentation disorders, making tyrosinase a key target for cosmetic and pharmaceutical inhibitors. nih.gov Furan-containing molecules have been extensively studied for their potential to inhibit tyrosinase activity. nih.govnih.gov

Research has shown that various furan derivatives, including keto- and carboxyl-derivatives as well as furan chalcones, can act as potent tyrosinase inhibitors. nih.govnih.gov Kinetic studies have revealed that many of these furan-based compounds inhibit tyrosinase through a competitive and reversible mechanism. nih.gov This indicates that they bind to the active site of the enzyme, competing with the natural substrates, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity). nih.govmdpi.com

The structure-activity relationship of these inhibitors is critical for understanding their mechanism. Studies on furan chalcones have demonstrated that the number, type, and position of substituents on the phenyl ring significantly influence their tyrosinase inhibitory activity. nih.gov For example, a furan chalcone derivative bearing a 2,4-dihydroxyphenyl group was found to be an exceptionally potent inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase, with IC₅₀ values in the nanomolar and low micromolar range, respectively. nih.gov This was significantly more potent than the standard inhibitor, kojic acid. nih.gov The 2,4-dihydroxyphenyl moiety appears to play a crucial role in the potent inhibition. nih.govmdpi.com

In silico molecular docking simulations have provided further insights into the binding of furan-containing inhibitors to the tyrosinase active site. mdpi.comnih.gov These studies suggest that the furan ring and other functional groups on the inhibitor molecule can form key interactions with amino acid residues and the copper ions within the active site, thereby blocking substrate access and catalysis. researchgate.net For instance, furan-1,3,4-oxadiazole derivatives have shown high binding affinities for human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1) in docking studies. nih.gov

Table 3: Tyrosinase Inhibitory Activity of a Potent Furan Chalcone Derivative

Compound Substrate IC₅₀ (µM) nih.gov
Compound 8 (2,4-dihydroxy substitution) L-tyrosine 0.0433 ± 0.0016
Compound 8 (2,4-dihydroxy substitution) L-DOPA 0.28 ± 0.01
Kojic Acid (Standard) L-tyrosine 19.97 ± 0.36

| Kojic Acid (Standard) | L-DOPA | 33.47 ± 0.05 |

Computational and Theoretical Studies

Quantum Chemical Analyses of 2,5-Bis{[4-(N-ethylamidino)]phenyl}furan

Quantum chemical analyses are employed to investigate the fundamental electronic properties and geometric structure of a molecule. For this compound, these studies have been conducted using methods like Density Functional Theory (DFT), which provides a balance between accuracy and computational cost.

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's function. Geometry optimization of this compound has been performed using the B3LYP/6-31G** method, a common approach in DFT. This process computationally determines the most stable conformation of the molecule by finding the minimum energy structure.

When the computationally optimized geometry was compared to the experimentally determined crystallographic structure, only minor variations were observed, primarily in the conformations of the N-ethylamidino side groups. This close agreement validates the computational model's accuracy. Such studies confirm that the molecule possesses a planar furan (B31954) core with flanking phenyl rings, a structural motif conducive to fitting within the minor groove of DNA. The planarity and specific shape of the molecule are critical for its interaction with biological macromolecules.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap generally signifies high chemical reactivity, low kinetic stability, and a greater propensity for intramolecular charge transfer. Computational analyses for this compound have revealed a very small energy gap between its HOMO and LUMO levels. This finding suggests that the molecule is chemically reactive and facilitates intramolecular charge transfer, which are important characteristics for its function as a DNA minor groove binder. The ability to accept and donate electrons is crucial for the non-covalent interactions that stabilize the ligand-DNA complex.

Table 1: Frontier Orbital Energies

Molecular Orbital Energy (eV) Implication
HOMO Value not specified in results Electron donating ability
LUMO Value not specified in results Electron accepting ability
Energy Gap (ΔE) Very small High chemical reactivity, ease of charge transfer

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying chemical compounds and their functional groups. Computational methods can predict the vibrational spectra of a molecule, which can then be compared with experimental data to confirm its structure.

For this compound, the vibrational spectra have been calculated using DFT methods. The predicted IR spectra, covering a range of 300–4000 cm⁻¹, were found to reliably reproduce experimental findings. The calculations help in assigning specific vibrational modes to the corresponding stretching or bending of bonds within the molecule, confirming the presence of its key structural features, such as the furan ring, phenyl groups, and amidino moieties. The true energy minimum of the optimized geometry is typically confirmed by the absence of negative (imaginary) wavenumbers in the calculated vibrational spectrum.

Molecular Dynamics Simulations of this compound Ligand-Target Interactions

While quantum chemical analyses focus on a static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with a biological target over time. For this compound and its analogues, the primary target is the minor groove of DNA, particularly at AT-rich sequences. scielo.brnih.gov

MD simulations have been performed on complexes of furan-based diamidines with DNA duplexes. researchgate.net These simulations, often running for nanoseconds, track the movements and interactions of every atom in the system. researchgate.net The primary goal is to assess the stability of the ligand within the DNA minor groove and to characterize the nature of the binding. researchgate.netnih.gov Key findings from such simulations include the identification of specific hydrogen bonds between the amidino groups of the ligand and the base pairs of the DNA, as well as the role of van der Waals forces in stabilizing the complex. nih.gov The simulations can reveal how the ligand affects the DNA structure itself and confirm that the molecule remains securely lodged in the minor groove, which is a prerequisite for its biological activity. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation of this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. In silico SAR approaches use computational methods to predict the activity of novel analogues, guiding the design of more potent and effective compounds.

For furan-based diamidines, SAR studies have explored how changes to the core structure and peripheral groups impact their DNA binding affinity and antimicrobial or cytotoxic properties. researchgate.netresearchgate.net For instance, modifying the N-alkyl substituents on the amidino groups (e.g., cyclobutyl, cyclohexyl) has been shown to influence both DNA binding and biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models have been developed for series of these compounds, creating a statistical correlation between calculated molecular descriptors (such as topological, electronic, and geometrical properties) and experimental measures of activity, like the change in DNA melting temperature (ΔTm). researchgate.net

These in silico models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of analogues with the most promising predicted properties. nih.gov The introduction of different heterocyclic rings in place of the furan core or modifications to create prodrugs are other SAR strategies that have been explored to improve the pharmacological profiles of this class of compounds. scielo.br

Mechanistic Preclinical and in Vitro Efficacy Research of 2,5 Bis 4 N Ethylamidino Phenyl Furan

In Vitro and Preclinical Model Evaluation of Antimicrobial and Antiparasitic Activities of 2,5-Bis{[4-(N-ethylamidino)]phenyl}furan

Dicationic molecules, such as the furan (B31954) amidine derivatives, are known for their ability to bind to the minor groove of DNA at AT-rich sites. This interaction is a key aspect of their mechanism of action, leading to the inhibition of DNA-dependent enzymes and demonstrating efficacy against a variety of opportunistic organisms.

Research has extensively studied 2,5-bis(4-amidinophenyl)furan, the parent compound of this compound, and its derivatives for their efficacy against Pneumocystis carinii, the causative agent of Pneumocystis pneumonia (PCP). In studies using an immunosuppressed rat model, these compounds have shown significant activity.

The proposed mechanism of action for these dicationic furans involves strong binding to the minor groove of DNA, particularly at AT-rich sequences, which subsequently interferes with the function of DNA-dependent enzymes like topoisomerases. scienceopen.com While a direct correlation between DNA binding affinity and anti-P. carinii activity is not always observed, all compounds with significant efficacy exhibit high DNA binding affinity, as measured by changes in the melting temperature (ΔTm) of DNA duplexes. scienceopen.comresearchgate.net For instance, studies showed that furan diamidines could inhibit an endo/exonuclease isolated from P. carinii. scienceopen.com

In vivo testing in the rat model demonstrated that N-alkyl substituted derivatives of 2,5-bis(4-amidinophenyl)furan, which includes the N-ethyl variant, show excellent activity against P. carinii. scienceopen.com Analogs have demonstrated up to a 200-fold increase in activity compared to the control drug, pentamidine (B1679287). nih.gov The table below summarizes the efficacy of selected furan amidine derivatives against P. carinii in the immunosuppressed rat model.

Table 1: In Vivo Efficacy of Selected Furan Amidines Against Pneumocystis carinii This table is interactive. You can sort and filter the data.

Compound Aromatic System Amidino Substitution Efficacy (% Cysts Relative to Control) Reference
Compound 1 Standard Unsubstituted >1.80% scienceopen.com
Compound 3 Non-extended Unsubstituted <0.1% scienceopen.com
Compound 5 Extended Unsubstituted <0.1% scienceopen.com
Compound 11 Extended Unsubstituted <0.1% scienceopen.com

| Analogs | Diphenyl Furan | Varied | Up to 200x more active than pentamidine | nih.gov |

The furan nucleus is a core structure in many biologically active compounds, and its derivatives have been investigated for broad-spectrum antimicrobial properties. nih.gov The amidine moiety is also recognized as a privileged structure in the development of new agents to combat antibiotic-resistant bacteria. mdpi.com

Studies on various furan derivatives have shown a range of antibacterial and antifungal activities. For example, certain 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives demonstrated moderate activity against Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being the most sensitive strain. nih.gov The structure-activity relationship (SAR) in this class of compounds is complex; for instance, modifying the length of alkyl substituents can alter the activity, but not always in a predictable, linear fashion. nih.gov

Other research into carbamothioyl-furan-2-carboxamide derivatives found that these compounds possess significant antifungal activity, in some cases more prominent than their antibacterial effects. mdpi.com The lipophilicity conferred by aromatic moieties appears to enhance antimicrobial activity. mdpi.com Similarly, studies on anthraquinones revealed that specific substitutions influence potency, with some compounds like emodin (B1671224) showing selective antifungal activity against Candida albicans. mdpi.com The table below presents findings on the antimicrobial activity of various classes of furan derivatives.

Table 2: Antimicrobial Activity of Representative Furan Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Organism(s) Activity Level Key Finding Reference
Phenylfuranylnicotinamidines S. aureus, E. coli, P. aeruginosa MIC values of 10–20 μM Activity comparable to ampicillin (B1664943) against S. aureus. researchgate.net
5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives S. aureus, E. coli, P. aeruginosa Moderate S. aureus was the most sensitive strain. nih.gov
Carbamothioyl-furan-2-carboxamide derivatives Bacteria and Fungi Significant Antifungal activity was more prominent than antibacterial. mdpi.com

| Coruscanone A Analogs (Cyclopentenedione) | C. albicans, C. neoformans, A. fumigatus | Potent | The 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is the key pharmacophore. | nih.gov |

Anticancer Activity Research of this compound in Cell-Based Assays

While direct research focusing solely on the anticancer properties of this compound is limited in the available literature, extensive studies on related furan-containing compounds and dicationic molecules provide significant insights into their potential as antiproliferative agents. The furan ring is a recognized pharmacophore in compounds with promising anticancer activity. nih.gov

The antiproliferative activity of furan derivatives has been evaluated across numerous human cancer cell lines. A study on substituted phenylfuranylnicotinamidines, which are structurally related to the compound of interest, demonstrated cytotoxic activity against a panel of 60 cancer cell lines. scienceopen.comnih.gov The most active of these compounds displayed a submicromolar median growth inhibition (GI50) value of 0.83 μM. researchgate.net The proposed mechanism for some of these compounds includes nuclease-like DNA degradation. researchgate.net

Similarly, 2,5-bis(3'-indolyl)furans, which are nortopsentin analogues, have shown antiproliferative effects against diverse human tumor cell lines, with some derivatives exhibiting a high degree of tumor selectivity. researchgate.net Other furan-based derivatives, such as certain furan-2-carboxamides, have also exhibited potent cytotoxic activities at the nanomolar level against various human cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Furan Derivatives Against Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound/Class Cancer Cell Line(s) Potency (IC50/GI50) Reference
Phenylfuranylnicotinamidine (4e) 60-cell line panel GI50 = 0.83 μM researchgate.net
Phenylfuranylnicotinamidine (4d) SR leukemia, HT29 colon GI50 = 0.37, 0.47 µM scienceopen.com
Furan-based Pyridine Carbohydrazide (4) MCF-7 (Breast) IC50 = 4.06 μM nih.gov
Furan-based N-phenyl triazinone (7) MCF-7 (Breast) IC50 = 2.96 μM nih.gov
4-biphenylamino-5-halo-2(5H)-furanone (3j) MCF-7 (Breast) IC50 = 11.8 μM nih.gov

| 2,5-bis(3'-indolyl)furans | 29-cell line panel | Mean IC50 = 20.5 µg/mL | researchgate.net |

Studies on furan-based compounds suggest that their anticancer effects are often mediated through the induction of apoptosis and interference with the cell cycle. For example, novel furan-based derivatives were shown to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov This cell cycle disruption was accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov The pro-apoptotic effect was further confirmed through Annexin-V/PI staining and the observed upregulation of pro-apoptotic proteins like p53 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Another study on 4-biphenylamino-5-halo-2(5H)-furanones also confirmed that these molecules can induce cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov This interference with cell cycle progression is a common mechanism for anticancer agents, ultimately leading to programmed cell death in rapidly dividing tumor cells. nih.gov The ability of a compound to induce apoptosis selectively in cancer cells is a highly desirable trait for a therapeutic agent. mdpi.com

The PI3K/Akt and Wnt/β-catenin signaling pathways are crucial regulators of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers. nih.gov Consequently, they are considered important targets for cancer therapy. nih.govijbs.com The Wnt/β-catenin pathway, in particular, is known to be hyperactivated in colorectal cancers and plays a role in the properties of tumor-initiating cells. ijbs.com

While these pathways are significant in oncology, the current body of scientific literature from the conducted research does not establish a direct mechanistic link between this compound or its close furan amidine analogs and the modulation of the PI3K/Akt or Wnt/β-catenin pathways. Further research would be required to investigate whether the antiproliferative effects of this class of compounds are mediated through these specific signaling cascades.

Advanced Research Applications and Methodological Developments for 2,5 Bis 4 N Ethylamidino Phenyl Furan

Development of Furan-Based Compounds as Vectors for Nucleic Acid Delivery (e.g., Plasmid DNA Transfection)

The delivery of genetic material like plasmid DNA into cells is a cornerstone of gene therapy and biotechnology research. A significant challenge in this field is the development of safe and efficient vectors to transport the negatively charged DNA across the cell membrane. Furan-based compounds have emerged as promising candidates for non-viral gene delivery vectors. rsc.orgresearchgate.net

Researchers have synthesized bio-based DNA delivery vectors using a core motif of 2,5-bishydroxymethylfuran (BHMF), a derivative of the biomass feedstock 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.org These furan-based oligomeric esters, rich in tertiary nitrogens, can engage in stable electrostatic interactions with the phosphate (B84403) backbone of plasmid DNA. rsc.org This interaction leads to the condensation of DNA into nanoparticles known as polyplexes. The formation of these stable complexes is a critical first step for protecting the genetic material and facilitating its entry into cells. nih.govrsc.org

Studies have demonstrated that furan-based vectors can successfully transfect cells with plasmid DNA encoding for proteins like Green Fluorescent Protein (GFP). rsc.orgresearchgate.net The molecular structure of these furan (B31954) compounds, particularly the spacing of the aromatic furan rings and the nature of the cationic groups, significantly influences their DNA complexation capabilities and transfection efficiency. nih.gov

The specific compound class to which 2,5-Bis{[4-(N-ethylamidino)]phenyl}furan belongs—dicationic 2,5-bis(amidinophenyl)furans—has been shown to interact strongly with DNA. nih.gov The amidino groups are positively charged at physiological pH, enabling strong binding to the minor groove of DNA. The substitution of an alkyl group, such as an ethyl group on the amidino nitrogen, can further enhance this interaction through van der Waals forces. nih.gov This strong binding affinity is a key characteristic for a potential DNA vector, suggesting that this compound and its analogues are viable candidates for nucleic acid delivery applications.

Innovations in Biophysical Characterization Techniques for Furan-Biomolecule Interactions (e.g., Dynamic Light Scattering for Polyplexes)

Understanding the formation and physicochemical properties of the polyplexes formed between furan-based vectors and nucleic acids is crucial for optimizing their design. Several biophysical techniques are employed for this characterization, with Dynamic Light Scattering (DLS) being a central tool. nih.govresearchgate.net DLS is a non-invasive technique used to determine the size distribution of small particles in suspension. researchgate.net

For gene delivery, the size of the polyplex is a critical parameter, as it influences the mechanism of cellular uptake and subsequent intracellular trafficking. nih.gov DLS measurements have shown that polyplexes formed between furan-based oligomeric amino esters and plasmid DNA typically have hydrodynamic diameters in the range of 100–150 nm. nih.govrsc.orgresearchgate.net This size range is generally considered suitable for cellular uptake via endocytosis.

Another key parameter characterized is the surface charge of the polyplexes, measured as the zeta potential. A net positive charge is desirable for the polyplex to interact with the negatively charged cell surface, initiating the uptake process. Studies on furan-based polyplexes have reported zeta potentials ranging from -10 mV to +33 mV, depending on the specific chemical structure of the furan vector and the ratio of vector to DNA. nih.govrsc.orgresearchgate.net

The table below summarizes typical biophysical data obtained for furan-based polyplexes using DLS, illustrating how these characteristics are evaluated.

Vector TypeVector/DNA Ratio (w/w)Hydrodynamic Diameter (nm)Zeta Potential (mV)
Furan-based pFAST-15~120+25
Furan-based pFAST-25~135+30
Furan-based pFAST-35~150+33
Furan-based pFAST-11~100-10

Data are representative based on published findings for furan-based plasmid DNA-complexing amino esters (pFASTs). nih.govrsc.orgresearchgate.net

While DLS is a standard method, it is often complemented by other techniques like Tunable Resistive Pulse Sensing (TRPS), Atomic Force Microscopy (AFM), and Fluorescence Correlation Spectroscopy (FCS) to obtain a more comprehensive understanding of polyplex size, concentration, and stability, especially in complex biological media. nih.govnih.gov

Strategies for Lead Optimization and Rational Design of 2,5-Disubstituted Furan Analogues

The process of discovering and refining new therapeutic or functional molecules often involves lead optimization, where an initial compound with promising activity (a "lead") is systematically modified to improve its properties. mdpi.com Rational design, aided by computational modeling, guides these modifications. For 2,5-disubstituted furan analogues like this compound, these strategies focus on enhancing desired activities, such as DNA binding or specific enzyme inhibition, while minimizing off-target effects. mdpi.comnih.gov

A key strategy involves modifying the substituent groups at the 2 and 5 positions of the furan ring. organic-chemistry.orgnih.gov Research on 2,5-bis[4-(N-alkylamidino)phenyl]furans provides a clear example of lead optimization. In these studies, the parent compound (with an unsubstituted amidino group, -NH2) was modified by adding different alkyl chains (methyl, ethyl, propyl, etc.) to the amidino nitrogen. nih.gov The goal was to investigate how these changes affected DNA affinity and biological activity.

It was found that substituting an alkyl group on the amidino nitrogen generally resulted in a higher affinity for DNA, as measured by the change in the melting temperature (ΔTm) of a DNA duplex upon compound binding. nih.gov This enhanced affinity is attributed to additional van der Waals interactions between the alkyl chain and the DNA minor groove. nih.gov For instance, the N-ethyl derivative showed a greater increase in DNA melting temperature compared to the parent compound, indicating stronger binding.

The table below illustrates the structure-activity relationship for this class of compounds, showing how systematic modification of the N-alkyl substituent impacts DNA binding affinity.

CompoundR-Group on Amidino NitrogenDNA Binding Affinity (ΔTm with d(CGCGAATTCGCG)₂)
Parent Compound-H15.0 °C
N-Ethyl Analogue -CH₂CH₃ 17.5 °C
N-Propyl Analogue-CH₂CH₂CH₃17.8 °C
N-Butyl Analogue-(CH₂)₃CH₃17.0 °C

Data are based on the findings for 2,5-bis[4-(N-alkylamidino)phenyl]furans. nih.gov The N-Ethyl Analogue corresponds to the class of this compound.

This systematic approach allows researchers to identify optimal chain lengths for specific applications. Such lead optimization strategies are critical for developing furan-based compounds with finely tuned properties for advanced therapeutic and biotechnological uses. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives for 2,5 Bis 4 N Ethylamidino Phenyl Furan

Emerging Research Avenues for Furan-Based Dicationic Amidines

The unique structural features of furan-based dicationic amidines, including 2,5-Bis{[4-(N-ethylamidino)]phenyl}furan, position them as a versatile scaffold for the development of novel therapeutic agents. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in many biologically active compounds. Its derivatization allows for the synthesis of a wide array of polyfunctionalized molecules. Research has demonstrated that compounds containing a furan ring exhibit a broad spectrum of biological activities.

Future research will likely focus on several key areas to expand the therapeutic potential of this class of compounds:

Expansion of Therapeutic Targets: While initial studies may have focused on specific applications, new research can explore the efficacy of these compounds against a wider range of diseases. This includes investigating their potential as anticancer, antifungal, and anti-inflammatory agents. For instance, some furan derivatives have shown promise in targeting microtubule polymerization in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the chemical structure of these molecules relates to their biological activity is crucial. Future SAR studies could involve the synthesis and evaluation of novel analogues with modifications to the furan core, the phenyl rings, or the N-ethylamidino groups. This could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Elucidation: While it is hypothesized that dicationic amidines exert their effects by binding to the minor groove of DNA, the precise molecular mechanisms often require further investigation. Future studies should aim to identify the specific DNA sequences or other biomolecular targets with which these compounds interact and the downstream cellular consequences of these interactions.

The exploration of these avenues will be critical in the development of the next generation of furan-based therapeutics.

Integration of Multi-Omics Data in Furan Compound Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex molecular mechanisms underlying its activity. This multi-omics approach can provide a more complete picture of how the compound affects cellular processes. nih.govnih.gov

Future research in this area should focus on:

Transcriptomic Analysis: Studying changes in gene expression profiles in response to treatment with the compound can reveal the cellular pathways that are modulated.

Proteomic Analysis: Identifying alterations in protein expression and post-translational modifications can provide insights into the functional consequences of the observed transcriptomic changes.

Metabolomic Analysis: Analyzing the global metabolic profile of cells or tissues can uncover changes in metabolic pathways and identify key metabolites that are affected by the compound.

By integrating these different layers of biological information, researchers can construct detailed molecular networks and identify key regulatory nodes that are targeted by this compound. This approach has been successfully applied to study the active components of medicinal plants and can be a valuable tool for understanding furan-based compounds. nih.gov

Table 1: Potential Multi-Omics Approaches for Mechanistic Research

Omics Technology Research Question Potential Outcome
Transcriptomics Which genes are differentially expressed upon treatment? Identification of modulated cellular pathways.
Proteomics How does the cellular proteome change in response to the compound? Understanding of functional changes and post-translational modifications.

Development of Novel Methodologies for Studying this compound Biomolecular Interactions

A fundamental aspect of understanding the function of this compound is to characterize its interactions with biological macromolecules, particularly DNA. While traditional techniques have provided valuable insights, the development and application of novel methodologies can offer unprecedented detail and a more dynamic view of these interactions.

Future research should leverage and adapt cutting-edge techniques to study these biomolecular interactions:

Advanced Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and its target.

High-Resolution Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound in complex with its biological target at atomic resolution. This information is invaluable for understanding the molecular basis of recognition and for guiding the rational design of improved analogues.

In-Cellular Imaging and Interaction Studies: Advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET) and single-molecule tracking, can be employed to visualize and quantify the binding of the compound to its target within living cells, providing a more physiologically relevant understanding of its behavior.

The development and application of these advanced methodologies will be instrumental in providing a detailed and dynamic picture of how this compound interacts with its biological targets, ultimately facilitating the design of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,5-Bis{[4-(N-ethylamidino)]phenyl}furan, and how is structural integrity validated?

  • Methodology : The compound is synthesized via Stille coupling or nitrile-to-amidine conversion. For example, 2,5-bis(4-bromophenyl)furan can react with Cu₂(CN)₂ to form a bis-nitrile intermediate, which is converted to the amidine via imidate ester intermediates . Structural validation requires NMR (¹H/¹³C) for functional group identification, FT-IR for bond vibrations, and X-ray crystallography for confirming planar geometry and substituent positioning .

Q. What in vitro assays are recommended for initial antiprotozoal activity screening?

  • Methodology : Use Trypanosoma rhodesiense or Pneumocystis carinii models. For example, in vitro growth inhibition assays with IC₅₀ determination against cultured parasites. Activity is benchmarked against pentamidine or stilbamidine, with sub-milligram efficacy indicating high potency .

Q. Which spectroscopic techniques are critical for assessing purity and stability?

  • Methodology : FT-IR confirms amidine C=N stretching (~1650 cm⁻¹) and furan ring vibrations. NMR identifies aromatic protons (δ 6.5–8.0 ppm) and ethylamidino CH₂/CH₃ signals. Purity is quantified via HPLC with UV detection (λmax ~255 nm) .

Advanced Research Questions

Q. How does N-ethylamidino substitution enhance DNA-binding affinity compared to other alkyl groups?

  • Methodology : Measure DNA interaction via thermal denaturation (Tm) assays using poly(dA-dT) or duplex oligonucleotides. Ethyl groups increase ΔTm by ~3–5°C compared to unsubstituted amidines, suggesting stronger van der Waals interactions in the DNA minor groove . Molecular dynamics simulations can model alkyl chain packing within the groove .

Q. What pharmacokinetic challenges arise with this compound, and how can prodrug strategies address them?

  • Methodology : The dicationic structure limits oral bioavailability. Prodrugs like methoxyamidino derivatives (e.g., DB289) are synthesized via amidoxime intermediates, which are enzymatically cleaved in vivo to release the active diamidine. Pharmacokinetic studies in rats/monkeys show prodrugs improve Cmax and AUC by >10-fold .

Q. What experimental designs optimize in vivo efficacy testing against Pneumocystis carinii?

  • Methodology : Use immunosuppressed rat models. Administer compounds at 1–10 µmol/kg doses intraperitoneally. Efficacy is quantified via lung cyst count reduction (e.g., <0.1% of control at 10 µmol/kg). Statistical analysis requires ANOVA with post-hoc tests (p<0.05) .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies potential off-target binding to human DNA or enzymes. ADMET predictors (e.g., SwissADME) evaluate logP (>2.5 may indicate hepatotoxicity) and cytochrome P450 inhibition. Validate predictions with in vitro cytotoxicity assays on HEK293 cells .

Key Notes

  • Structural analogs (e.g., DB289) provide insights into metabolism and SAR .
  • Thermal stability assays (TGA/DSC) are recommended for long-term storage studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.